An In-depth Technical Guide to the Synthesis and Characterization of Bamethan Sulfate
An In-depth Technical Guide to the Synthesis and Characterization of Bamethan Sulfate
This guide provides a comprehensive technical overview of the synthesis and characterization of Bamethan Sulfate, a peripherally acting sympathomimetic amine with vasodilating properties.[1] Intended for researchers, medicinal chemists, and drug development professionals, this document elucidates a plausible synthetic pathway, details the underlying chemical principles, and outlines a robust analytical framework for the comprehensive characterization of the final compound.
Introduction to Bamethan Sulfate: A Vasodilator of Interest
Bamethan Sulfate, chemically known as bis(4-[2-(butylamino)-1-hydroxyethyl]phenol);sulfuric acid[2], is a beta-adrenergic agonist.[1] Its primary pharmacological action involves the relaxation of smooth muscles in peripheral blood vessels, leading to vasodilation and increased blood flow.[1] This mechanism of action makes it a compound of interest for therapeutic applications in conditions characterized by poor peripheral circulation. The parent compound, Bamethan, has the chemical formula C12H19NO2.[2]
| Property | Value | Source |
| Chemical Formula | C24H40N2O8S | [2] |
| IUPAC Name | bis(4-[2-(butylamino)-1-hydroxyethyl]phenol);sulfuric acid | [2] |
| CAS Number | 5716-20-1 | [2] |
| Molecular Weight | 516.6 g/mol | [2] |
| Synonyms | Bamethan hemisulfate salt, Vasculat, Butedrin, Bamethan sulphate | [2] |
Proposed Synthesis Pathway of Bamethan Sulfate
The overall synthetic strategy involves the following key transformations:
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α-Bromination of the starting ketone.
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Nucleophilic substitution to introduce the butylamino group.
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Reduction of the ketone to a secondary alcohol.
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Salt formation to yield the final sulfate salt.
Caption: Proposed Synthesis Pathway for Bamethan Sulfate.
Step-by-Step Synthesis Protocol
The synthesis initiates with the selective bromination of 4-hydroxyacetophenone at the α-position to the carbonyl group. This reaction is typically acid-catalyzed.
Protocol:
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Dissolve 4-hydroxyacetophenone in a suitable solvent such as chloroform at an elevated temperature (e.g., 65°C).
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Add a catalytic amount of concentrated sulfuric acid to the solution with stirring.
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Slowly add a stoichiometric amount of bromine to the reaction mixture.
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Maintain the reaction at temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-bromo-1-(4-hydroxyphenyl)ethanone.
Causality: The acidic medium protonates the carbonyl oxygen, facilitating enol formation. The enol then acts as a nucleophile, attacking the bromine to yield the α-brominated product.
The α-bromo ketone is then reacted with n-butylamine to introduce the butylamino side chain via a nucleophilic substitution reaction.
Protocol:
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Dissolve the crude 2-bromo-1-(4-hydroxyphenyl)ethanone in a polar aprotic solvent such as acetonitrile.
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Add an excess of n-butylamine to the solution. The excess amine also acts as a base to neutralize the hydrobromic acid byproduct.
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Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, remove the excess n-butylamine and solvent under reduced pressure.
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The resulting crude product, 2-(butylamino)-1-(4-hydroxyphenyl)ethanone, can be purified by column chromatography if necessary.
Causality: The nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide ion.
The ketone functionality in 2-(butylamino)-1-(4-hydroxyphenyl)ethanone is selectively reduced to a secondary alcohol to yield Bamethan free base.
Protocol:
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Dissolve the 2-(butylamino)-1-(4-hydroxyphenyl)ethanone in methanol.
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Cool the solution in an ice bath.
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Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution.
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After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours. Monitor the reaction by TLC.
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Quench the reaction by the slow addition of water.
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Extract the product into a suitable organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude Bamethan free base.
Causality: Sodium borohydride is a mild reducing agent that selectively reduces ketones and aldehydes. The hydride ion attacks the electrophilic carbonyl carbon, and upon workup, the resulting alkoxide is protonated to form the alcohol.
The final step involves the formation of the sulfate salt to improve the stability and solubility of the compound.
Protocol:
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Dissolve the purified Bamethan free base in a suitable solvent such as isopropanol.
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Slowly add a stoichiometric amount of a solution of sulfuric acid in the same solvent with vigorous stirring.
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The Bamethan Sulfate will precipitate out of the solution.
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Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Causality: The basic amino group of Bamethan is protonated by the strong acid, sulfuric acid, to form the corresponding ammonium sulfate salt.
Comprehensive Characterization of Bamethan Sulfate
A multi-faceted analytical approach is essential to confirm the identity, purity, and structural integrity of the synthesized Bamethan Sulfate.
Caption: Analytical Workflow for Bamethan Sulfate Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are pivotal for the structural elucidation of Bamethan Sulfate.
Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):
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Aromatic Protons: Doublets in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the para-substituted benzene ring.
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Methine Proton (-CH(OH)-): A multiplet adjacent to the hydroxyl and amino groups.
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Methylene Protons (-CH₂-N-): Multiplets corresponding to the two methylene groups of the butyl chain and the methylene group adjacent to the nitrogen.
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Methyl Protons (-CH₃): A triplet at the upfield region corresponding to the terminal methyl group of the butyl chain.
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Hydroxyl and Amine Protons: Broad signals that may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons: Signals in the downfield region (typically δ 110-160 ppm).
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Carbonyl Carbon (in intermediate): A signal around δ 190-200 ppm, which will be absent in the final product.
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Aliphatic Carbons: Signals in the upfield region corresponding to the carbons of the butyl group and the ethanolamine backbone.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of Bamethan.
Expected Mass Spectral Data:
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Molecular Ion: In positive ion mode, the protonated molecule of the Bamethan free base [M+H]⁺ would be expected at m/z 210.15.
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Fragmentation Pattern: Phenylethanolamines often exhibit characteristic fragmentation patterns. Common fragmentation pathways include the cleavage of the C-C bond between the aromatic ring and the ethanolamine side chain, and the loss of water from the protonated molecule.
| Ion | Expected m/z | Description |
| [M+H]⁺ | 210.15 | Protonated Bamethan free base |
| [M+H-H₂O]⁺ | 192.14 | Loss of water from the protonated molecule |
| [M+H-C₄H₁₀N]⁺ | 137.06 | Cleavage of the bond between the benzylic carbon and the amino-substituted carbon |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized Bamethan Sulfate and for quantification.
Proposed HPLC Method:
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Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol.
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Detection: UV detection at a wavelength corresponding to the maximum absorbance of the phenyl ring (around 220-230 nm).
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Flow Rate: Typically 1.0 mL/min.
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Injection Volume: 10-20 µL.
This method should provide a sharp, well-resolved peak for Bamethan, allowing for accurate purity determination by calculating the peak area percentage.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the Bamethan Sulfate molecule.
Expected FTIR Absorption Bands (cm⁻¹):
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
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N-H Stretch: A moderate band in the same region as the O-H stretch.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
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S=O Stretch (Sulfate): A strong, characteristic band around 1230 cm⁻¹.
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C-O Stretch: A band in the region of 1000-1200 cm⁻¹.
Conclusion
This technical guide has outlined a plausible and robust synthetic pathway for Bamethan Sulfate, starting from readily available materials. The detailed protocols and the rationale behind each step provide a solid foundation for its practical implementation in a laboratory setting. Furthermore, the comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous identification and purity assessment of the final product. This integrated approach to synthesis and characterization is crucial for advancing research and development in the field of cardiovascular pharmaceuticals.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Bamethan Sulfate? Retrieved from [Link]
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PubChem. (n.d.). Bamethan Sulfate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | MDPI [mdpi.com]



